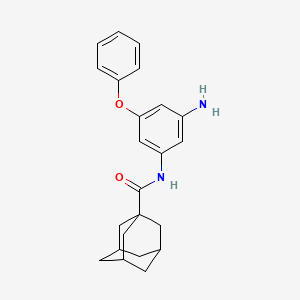
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide, also known as APPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the family of adamantane derivatives and has a unique chemical structure that makes it an interesting compound to study.
Mecanismo De Acción
The mechanism of action of APAA is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, possibly through the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have neuroprotective effects, possibly through the regulation of oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using APAA in lab experiments is its potent antiviral and anticancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for the study of APAA, including:
1. Investigating its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action in more detail to optimize its use in various applications.
3. Developing new derivatives of APAA with improved activity and selectivity.
4. Exploring its potential use in combination with other drugs for the treatment of viral infections and cancer.
In conclusion, APAA is a synthetic compound with a unique chemical structure that has been extensively studied for its potential use in various scientific research applications. Its potent antiviral and anticancer activity, as well as its neuroprotective effects, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Métodos De Síntesis
The synthesis of APAA involves the reaction of 3-amino-5-phenoxyaniline with 1-adamantyl isocyanate in the presence of a catalyst. The reaction yields APAA as a white crystalline solid, which can be further purified using various techniques.
Aplicaciones Científicas De Investigación
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications, including as an antiviral, anticancer, and neuroprotective agent. It has been shown to have potent antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLKHXJQGRZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![5-[1-(2-hydroxyethyl)-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5036023.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)
![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![cyclohexylmethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5036051.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![6-[(1H-benzimidazol-2-ylmethyl)thio]-9H-purine](/img/structure/B5036074.png)
![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)
![1-(4-bromophenyl)-3-[(3-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5036095.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5036105.png)